Product packaging for Octahelicene(Cat. No.:CAS No. 20495-12-9)

Octahelicene

Cat. No.: B1209123
CAS No.: 20495-12-9
M. Wt: 428.5 g/mol
InChI Key: GJOJDDYVYWHRJW-UHFFFAOYSA-N
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Description

Historical Perspectives in Helicene Chemistry with Emphasis on Higher Helicenes

The journey of helicene chemistry began over a century ago, marking a significant chapter in the study of aromatic compounds. rsc.org Helicenes are polycyclic compounds composed of ortho-fused benzene (B151609) or other aromatic rings that, due to steric hindrance, are forced into a non-planar, helical structure. While early work in the first half of the 20th century laid the groundwork, a pivotal moment came in 1955 with the first synthesis of chemrxiv.orghelicene (hexahelicene) by M. S. Newman and D. Lednicer. This achievement was crucial as chemrxiv.orghelicene was the first in the series to have a high enough barrier to racemization to be resolved into stable enantiomers at room temperature.

The successful synthesis of hexahelicene (B93517) spurred chemists to target "higher helicenes"—those containing more than six aromatic rings. The synthesis of these larger, more sterically strained molecules, such as rsc.orghelicene (heptahelicene), researchgate.nethelicene (octahelicene), and even longer structures, presented considerable challenges. Early methods primarily relied on photochemical cyclization of stilbene-type precursors, a technique that, while effective, often suffered from low yields and the need for high-dilution conditions. rsc.org The pursuit of higher helicenes like this compound was driven by the desire to understand how increasing steric strain would affect the molecules' geometry, stability, and chiroptical properties. Over the decades, the synthetic toolbox has expanded dramatically, with the introduction of organometallic catalysis and novel cyclization strategies, enabling more efficient and scalable production of these complex and aesthetically pleasing molecules. rsc.org

Year Key Development Significance
Early 1900s First synthesis of lower helicenes ( researchgate.nethelicene, nih.govhelicene)Established the concept of helically chiral aromatic compounds.
1955 First synthesis of chemrxiv.orghelicene (Hexahelicene)First helicene with stable, resolvable enantiomers at room temperature.
Post-1955 Development of photochemical synthesisBecame a primary method for accessing a range of helicenes, including higher ones.
Late 20th Century Introduction of new synthetic methods (e.g., organometallic catalysis)Improved yields and allowed for the creation of more complex and functionalized helicenes.
21st Century Focus on "superhelicenes" and heterohelicenesPushing the limits of molecular length and incorporating heteroatoms to tune properties. beilstein-journals.org

Significance of Helical Chirality in Polycyclic Aromatic Hydrocarbons

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry, often associated with a carbon atom bonded to four different substituents (a stereocenter). Helicenes, including this compound, are exceptional because they exhibit a powerful form of chirality without possessing any such stereocenter. Their chirality is an intrinsic property of their helical shape, a result of the molecule twisting out of the plane to relieve the severe steric strain between the terminal aromatic rings.

This "helical chirality" means that this compound can exist in two stable enantiomeric forms: a right-handed helix, designated as (P) for plus, and a left-handed helix, designated as (M) for minus. These enantiomers are mirror images of each other and cannot be interconverted without overcoming a significant energy barrier.

The significance of this helical chirality is profound:

Unique Optical Properties : It gives rise to exceptionally strong chiroptical properties, such as very high values of optical rotation and distinct circular dichroism (CD) spectra. These properties are a direct consequence of the large, twisted π-conjugated system.

Applications in Chiral Materials : The inherent and stable chirality makes helicenes ideal building blocks for developing advanced materials. They are used in asymmetric catalysis, where a chiral molecule can influence the stereochemical outcome of a reaction, and in chiral recognition, for sensing and separating other chiral molecules. beilstein-journals.org

Circularly Polarized Luminescence (CPL) : Higher helicenes are particularly noted for their ability to emit circularly polarized light, a property of great interest for applications in 3D displays, optical data storage, and spintronics. beilstein-journals.org

Property Description Significance for Helicenes
Optical Rotation The rotation of the plane of polarized light by a chiral substance.Helicenes exhibit exceptionally high values, making them model systems for studying chiroptical phenomena.
Circular Dichroism (CD) The differential absorption of left and right circularly polarized light.Provides a unique spectral fingerprint for each enantiomer, allowing for the determination of absolute configuration.
Circularly Polarized Luminescence (CPL) The differential emission of left and right circularly polarized light from a chiral luminophore.A key property for applications in advanced optical and electronic devices. beilstein-journals.orgrsc.org

Current Research Landscape and Academic Relevance of this compound

This compound and other higher helicenes remain highly relevant in the current scientific landscape, transitioning from objects of purely academic curiosity to functional molecules with tangible applications. researchgate.net The focus of modern research has shifted from solely synthesis to the exploration and exploitation of their unique properties.

Current research areas involving higher helicenes include:

Materials Science : Helicenes are being incorporated into polymers and liquid crystals to induce chirality into the bulk material. Their rigid, well-defined structures are also being exploited in the rational design of porous organic frameworks and other nanostructured materials. researchgate.netrsc.org

Organic Electronics : The extended π-conjugation and charge-transport capabilities of helicenes make them attractive candidates for use in organic electronics. Research is ongoing into their application in Organic Light-Emitting Diodes (OLEDs), particularly those that emit circularly polarized light (CP-OLEDs), and Organic Field-Effect Transistors (OFETs). beilstein-journals.orgrsc.org

Chiral Sensors and Catalysts : The unique three-dimensional binding pockets created by the helical structure are being utilized to design highly selective chiral sensors and catalysts. Functionalized helicenes can be tailored to recognize specific molecules or catalyze specific enantioselective reactions.

The academic relevance of this compound is sustained by the continuous discovery of new properties and applications. As synthetic methods become more refined, allowing for the creation of "tailor-made" helicenes with specific functional groups, the potential for these molecules to address challenges in materials science, electronics, and catalysis continues to grow. rsc.orgrsc.org The study of this compound and its larger cousins provides fundamental insights into the relationship between molecular structure, strain, chirality, and function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H20 B1209123 Octahelicene CAS No. 20495-12-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20495-12-9

Molecular Formula

C34H20

Molecular Weight

428.5 g/mol

IUPAC Name

octacyclo[16.16.0.02,15.03,12.04,9.021,34.024,33.027,32]tetratriaconta-1(18),2(15),3(12),4,6,8,10,13,16,19,21(34),22,24(33),25,27,29,31-heptadecaene

InChI

InChI=1S/C34H20/c1-3-7-28-21(5-1)9-11-23-13-15-25-17-19-27-20-18-26-16-14-24-12-10-22-6-2-4-8-29(22)31(24)33(26)34(27)32(25)30(23)28/h1-20H

InChI Key

GJOJDDYVYWHRJW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=C4C6=C(C=C5)C=CC7=C6C8=CC=CC=C8C=C7)C=C3

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=C4C6=C(C=C5)C=CC7=C6C8=CC=CC=C8C=C7)C=C3

Other CAS No.

20495-12-9

Origin of Product

United States

Advanced Synthetic Methodologies and Strategies for Octahelicene

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for constructing six-membered rings and complex polycyclic systems cureffi.orgorganic-chemistry.orgsigmaaldrich.com. Its concerted, stereospecific, and regioselective nature makes it highly valuable for building the fused aromatic ring systems that constitute helicenes cureffi.orgorganic-chemistry.org. While direct, specific examples of the Diels-Alder reaction being the sole method for constructing the entire octahelicene core are not extensively detailed in the provided literature, the reaction is crucial for synthesizing advanced precursors. For instance, hetero-Diels-Alder reactions, which involve a heteroatom in either the diene or dienophile, are particularly useful for generating heterocyclic motifs that can later be elaborated into helicene structures organic-chemistry.orgsigmaaldrich.com. The ability to control stereochemistry and introduce functional groups via substituted dienes and dienophiles makes this a powerful strategy for accessing complex building blocks required for higher helicenes, including this compound precursors encyclopedia.pubmdpi.comnih.gov.

McMurry Coupling and its Limitations

The McMurry reaction is a reductive coupling process that utilizes low-valent titanium reagents to convert two carbonyl groups (aldehydes or ketones) into a carbon-carbon double bond nih.govtutorchase.comrsc.org. This method is effective for forming cyclic olefins and has been employed in the synthesis of various polycyclic aromatic hydrocarbons, including smaller helicenes tutorchase.comresearchgate.net. It allows for the creation of carbon-carbon bonds essential for building the fused ring systems of helicenes.

However, the McMurry coupling is associated with several limitations that can impact its efficiency and scope, particularly for complex molecular architectures like octahelicenes:

Product Mixtures: The reaction can lead to statistical mixtures of products, especially when dealing with different carbonyl compounds or intramolecular couplings nih.gov.

Stereoselectivity: It is generally not stereospecific, which can complicate the synthesis of stereochemically defined products nih.gov.

Side Reactions: Formation of pinacols as byproducts and undesirable pinacol (B44631) rearrangements can occur nih.gov.

Substrate Specificity: The reaction often requires specific substrate combinations, such as aryl ketones with aryl ketones nih.gov.

Functional Group Incompatibility: Low-valent titanium species are strong reducing agents, which can lead to the reduction or transformation of sensitive functional groups present in the substrates nih.govrsc.org.

Reaction Conditions: The reaction may require prolonged reaction times and high temperatures, and the conditions can be harsh, limiting its applicability to certain substrates nih.govtutorchase.com.

Limitation CategoryDescription
Product Distribution Formation of statistical mixtures of products, including homo- and cross-coupled species.
Stereochemical Control Generally lacks stereospecificity, leading to mixtures of stereoisomers.
Byproduct Formation Tendency to produce pinacols and undergo pinacol rearrangement.
Substrate Requirements Specific compatibility needed, often favoring aryl ketones with aryl ketones.
Functional Group Tolerance Low-valent titanium can react with and reduce sensitive functional groups.
Reaction Conditions Can require extended reaction times, high temperatures, and harsh reducing environments.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives allows for the fine-tuning of their electronic, optical, and structural properties. This is achieved through various functionalization strategies, including the introduction of heteroatoms and modifications at later stages of the synthesis.

Functionalization of helicenes can be achieved either by incorporating desired substituents into the precursor molecules before the helical backbone is formed or by modifying the pre-formed helicene structure encyclopedia.pubmdpi.com. For related helicenes, strategies such as palladium-catalyzed cross-coupling reactions have proven effective. For example, dichloropentahelicenes can undergo Suzuki-Miyaura coupling with aryl boronic acids to yield diarylpentahelicenes, introducing aryl substituents onto the helical framework nih.gov. Similarly, functional group transformations on hexahelicene (B93517) precursors have led to derivatives bearing methyl carboxylate, diphenylphosphine, and dimethylthiocarbamate moieties, demonstrating the ability to append diverse functional groups researchgate.net. These methods highlight the potential for creating a wide array of functionalized octahelicenes by adapting established cross-coupling and functional group interconversion techniques.

The incorporation of heteroatoms, such as nitrogen, oxygen, or sulfur, into the helicene structure leads to heterohelicenes, which exhibit altered electronic and photophysical properties. Azahelicenes, containing nitrogen atoms within the aromatic rings, are a well-studied class encyclopedia.pubmdpi.com. The synthesis of such compounds can involve strategies like hetero-Diels-Alder reactions to build heterocyclic precursors organic-chemistry.orgsigmaaldrich.com. For instance, hexahelicenes functionalized with phosphine (B1218219) oxide groups demonstrate the incorporation of heteroatoms into side chains, influencing the molecule's electronic characteristics researchgate.net. While specific examples of octahelicenes with oxygen (oxo-helicenes) or sulfur (thiaheterohelicenes) directly integrated into the core structure are less detailed in the provided snippets, the general principles of heteroatom incorporation through modified Diels-Alder reactions or functional group transformations on precursors remain applicable.

Late-stage modification offers a powerful route to diversify helicene structures after the core framework has been assembled. This approach is particularly valuable for introducing complex functionalities or for fine-tuning properties without redesigning the entire synthetic route. Examples include:

Palladium-Catalyzed Cross-Coupling: Halogenated helicenes, such as dichloropentahelicenes, can serve as substrates for Suzuki-Miyaura coupling reactions, allowing for the introduction of aryl or other organic groups at specific positions on the pre-formed helical structure nih.gov. Similarly, bromination followed by palladium-catalyzed coupling has been used for late-stage functionalization of hexahelicenes researchgate.net.

Metal-Mediated Transformations: Transition metal catalysis can be employed to modify existing helicene frameworks. For example, cycloplatination reactions have been used to extend the helicity of smaller helicenes, such as converting researchgate.nethelicenes into cureffi.orghelicene derivatives, showcasing a method for increasing the helicene order through metal-catalyzed C-H activation and annulation nih.gov.

These late-stage strategies provide flexibility and efficiency in accessing a diverse library of this compound derivatives from common intermediates.

Chirality, Stereochemistry, and Chiroptical Phenomena of Octahelicene

Enantiomeric Resolution and Separation Techniques

The separation of the racemic mixture of octahelicene into its individual enantiomers, denoted as (P)-octahelicene and (M)-octahelicene, is a critical step for studying its chiroptical properties and potential applications in chiral materials science. Various techniques have been explored for this purpose, ranging from chromatographic and crystallization methods to innovative photochemical approaches.

High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) has proven to be a powerful and widely used technique for the analytical and preparative separation of helicene enantiomers, including those of this compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. Columns like Chiralpak® and Chiralcel® are frequently utilized for this purpose.

The separation mechanism relies on the differential diastereomeric interactions between the enantiomers of this compound and the chiral selector of the stationary phase. These interactions can include hydrogen bonding, π-π stacking, and steric effects, leading to different retention times for the (P) and (M) enantiomers and enabling their effective resolution. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as an alcohol, is crucial for optimizing the separation.

While specific operational parameters can vary, the following table provides a representative example of conditions that could be adapted for the chiral HPLC separation of this compound based on common practices for helicene resolution.

ParameterCondition
Chiral Stationary Phase Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm

This is a representative table based on typical helicene separation protocols. Actual conditions for this compound may vary.

The classical method of resolving enantiomers through the formation and subsequent separation of diastereomeric complexes is another viable approach for obtaining pure this compound enantiomers. This technique involves reacting the racemic this compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, such as solubility, these diastereomers can then be separated by fractional crystallization.

For helicenes, which are hydrocarbons lacking functional groups for direct salt formation, this method often requires the introduction of a functional group onto the helicene skeleton. For instance, a carboxylic acid or an amino group can be introduced to allow for the formation of diastereomeric salts with a chiral base or acid, respectively. After separation of the diastereomeric crystals, the chiral resolving agent is removed to yield the pure enantiomer of the functionalized this compound.

Commonly used chiral resolving agents include naturally occurring alkaloids like brucine (B1667951) and strychnine, or synthetic chiral compounds such as (R)- or (S)-1-phenylethylamine. The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization solvent, which influences the solubility difference between the diastereomeric complexes.

A remarkable and elegant method for generating an enantiomeric excess of this compound is through photochemical asymmetric synthesis using circularly polarized light (CPL). acs.orgunt.eduiitkgp.ac.in This approach represents a true absolute asymmetric synthesis, where chirality is induced in the product from an achiral precursor without the need for any chiral chemical reagent.

The synthesis of helicenes often proceeds via the photochemical cyclization of a stilbene-like precursor. In the case of this compound, irradiation of the appropriate precursor with CPL of a specific wavelength and helicity can lead to the preferential formation of one enantiomer over the other. acs.orgunt.edu The mechanism involves the selective excitation of one of the rapidly equilibrating, enantiomeric ground-state conformations of the precursor by the CPL. unt.edu This excited conformer then proceeds through the cyclization and oxidation steps to yield an excess of the corresponding helicene enantiomer.

The optical yield of this photochemical asymmetric synthesis is dependent on several factors, including the wavelength of the CPL and the specific helicene being synthesized. acs.orgunt.edu Research has demonstrated the successful synthesis of non-racemic hexa-, hepta-, octa-, and nonahelicene (B1220586) using this method, with the induced optical activity being a result of the selective reaction of enantiomeric conformations of the parent cis-diarylolefins with the circularly polarized light. unt.eduiitkgp.ac.in

Advanced Chiroptical Spectroscopic Investigations

This compound enantiomers exhibit strong chiroptical properties due to their inherent helical chirality. These properties are investigated using various spectroscopic techniques that rely on the differential interaction of the chiral molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for studying the stereochemistry of chiral molecules like this compound. An ECD spectrum plots the difference in absorption of left and right circularly polarized light (Δε) as a function of wavelength. The enantiomers of this compound give mirror-image ECD spectra, making this technique highly sensitive to the absolute configuration.

The ECD spectrum of this compound is characterized by multiple Cotton effects, which are positive or negative bands corresponding to electronic transitions. The sign and intensity of these Cotton effects are directly related to the helical sense of the molecule. The complex ECD spectra of helicenes are a result of the extensive π-conjugated system and the intricate electronic transitions within the molecule.

Theoretical calculations, particularly using time-dependent density functional theory (TD-DFT), have become invaluable for interpreting and predicting the ECD spectra of helicenes. By calculating the expected ECD spectrum for, for example, the (P)-enantiomer of this compound, a direct comparison with the experimental spectrum can confirm the absolute configuration of the separated enantiomers.

The following table presents representative data on the significant Cotton effects observed in the experimental ECD spectrum of a helicene, illustrating the type of information obtained from such measurements.

Wavelength (nm)Δε (M⁻¹cm⁻¹)
415+120
375-95
330+210
285-150
250+350

This is a representative table illustrating typical ECD data for a helicene. Specific values for this compound may differ.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netmdpi.com This technique is particularly sensitive to the three-dimensional arrangement of atoms and functional groups, making it a powerful tool for determining the absolute configuration of chiral molecules in solution. researchgate.netrp-photonics.com

For helicenes, VCD spectra can provide detailed structural information. The largest VCD signals in helicenoids have been attributed to the strong vibrational coupling of the C–H in-plane and out-of-plane bending modes within the stacked aromatic rings. acs.org Theoretical approaches, particularly Density Functional Theory (DFT) calculations, have proven to be invaluable in interpreting and predicting the VCD spectra of helicenes, aiding in the assignment of their absolute configuration. acs.orgnih.gov While specific VCD studies on this compound are not extensively detailed in the available literature, the principles established for other helicenes, such as hexahelicene (B93517), are applicable. nih.govacs.org The VCD spectrum of a given this compound enantiomer would be expected to be a mirror image of its opposite enantiomer.

Illustrative VCD Features in Helicenes

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Significance in Helicenes
C-H Bending1000-1300Strong coupling between stacked rings leads to intense VCD signals. acs.org
Aromatic C=C Stretching1400-1600Sensitive to the helical twist and π-conjugation of the helicene core.
Skeletal Deformations< 1000Reflects the overall helical structure and rigidity of the molecule.

Magnetic Circular Dichroism (MCD)

Magnetic Circular Dichroism (MCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light in the presence of a strong magnetic field aligned parallel to the direction of light propagation. springernature.com Unlike natural circular dichroism, MCD can be observed for all molecules, including achiral ones, as the magnetic field induces chirality in the electronic transitions. nih.gov

Circularly Polarized Luminescence (CPL)

Circularly Polarized Luminescence (CPL) is the differential emission of left and right circularly polarized light by a chiral luminophore. nih.gov Helicenes, with their inherent chirality and extended π-conjugated systems, are considered highly promising candidates for CPL-active materials. nih.govresearchgate.net The efficiency of CPL is quantified by the luminescence dissymmetry factor (glum), and for helicenes, these values are typically in the range of 10⁻³ to 10⁻². researchgate.net

The unique twisted structure of helicenes contributes to their excellent CPL properties. nih.govresearchgate.net Azahelicenes, which are helicenes containing nitrogen atoms, have been shown to exhibit intense fluorescence and CPL in the visible region, as the heteroatoms alter the electronic states of the helicene framework. nih.gov While a comprehensive database of glum and absorption dissymmetry factors (gabs) for a wide range of helicenes exists, specific CPL studies focusing solely on this compound are limited in the reviewed literature. acs.org However, the general principles suggest that this compound and its derivatives would be excellent candidates for developing advanced CPL materials. nih.govresearchgate.net

Reported glum Values for Selected Helicene Derivatives

Helicene Derivativeglum ValueReference
(P)-HAI and (M)-HAI~6 x 10⁻³ researchgate.net
Doubly hydroxylated chemrxiv.orghelicene≈10⁻² aip.org

Optical Rotation (OR) and Optical Rotatory Dispersion (ORD)

Optical Rotation (OR) is the rotation of the plane of linearly polarized light as it passes through a chiral substance. concordia.carsc.org Optical Rotatory Dispersion (ORD) is the variation of this rotation as a function of the wavelength of light. For helicenes, there is a well-established relationship between their helical sense and the sign of their optical rotation: (P)-helicenes are dextrorotatory (+), while (M)-helicenes are levorotatory (-). nih.gov

ORD curves that show a change in the sign of rotation in the vicinity of an absorption band are said to exhibit a "Cotton effect". The sign of the Cotton effect can provide information about the absolute configuration of the molecule. While OR and ORD have been instrumental in the initial assignment of absolute configurations for smaller helicenes like hexahelicene, detailed ORD studies specifically on this compound are not extensively documented in recent literature. nih.gov Nevertheless, it is expected that this compound would exhibit very high specific rotation values, a characteristic feature of the helicene family.

Raman Optical Activity (ROA)

Raman Optical Activity (ROA) is a chiroptical spectroscopy that measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. chemrxiv.org ROA provides detailed information about the stereochemistry and conformation of molecules in solution.

For π-conjugated chiral systems like helicenes, ROA can be a powerful analytical tool. chemrxiv.org Density Functional Theory (DFT) calculations have been successfully employed to reproduce and interpret the experimental ROA spectra of helicene derivatives, such as 2-Br-hexahelicene. chemrxiv.org In this particular case, the most intense ROA features were also the most intense Raman bands and were attributed to the D-modes, which are characteristic of polycyclic aromatic hydrocarbons. chemrxiv.org An electron-phonon coupling mechanism has been proposed to justify the intense ROA signals observed in these systems. chemrxiv.org Although specific ROA studies on this compound are not prominent in the surveyed literature, the technique holds significant potential for elucidating its detailed solution-state structure.

Chiroptical Switching and Modulation Mechanisms

The chiroptical properties of helicenes can be modulated or "switched" by external stimuli, making them attractive for applications in molecular devices and sensors. acs.org The primary mechanisms for achieving this chiroptical switching in helicenes are based on redox reactions and photochemical transformations. acs.org

Redox-driven chiroptical switching involves the modulation of chiroptical properties through oxidation or reduction, which can be induced electrochemically or with chemical agents. acs.org For instance, chemrxiv.orghelicene ortho-quinones have been shown to undergo a reversible one-electron reduction to form semiquinone radical anions. This redox process is accompanied by significant changes in the Cotton effects observed in their ECD spectra, demonstrating reversible chiroptical switching. nih.gov Similarly, the grafting of ruthenium-vinyl moieties onto a chemrxiv.orghelicene core allows for redox-triggered modulation of its chiroptical properties. The oxidation of the ruthenium center leads to a reversible change in the CD signals. acs.org

Light-induced, or photo-switching, is another important mechanism. This often involves the incorporation of a photochromic unit, such as a diarylethene or dithienylethene, into the helicene structure. acs.org These units can undergo reversible ring-opening and ring-closing reactions upon irradiation with different wavelengths of light. acs.org This photochemical transformation can alter the helical structure or the extent of π-conjugation, leading to a change in the chiroptical properties of the molecule. researchgate.net While these switching mechanisms have been demonstrated for various helicenes, specific examples involving this compound are not prevalent in the reviewed literature.

Origins of Optical Activity in Helical Architectures

The key factors contributing to the intense chiroptical properties are:

Helical Geometry: The screw-axis of chirality in the helical structure is the fundamental origin of the optical activity. researchgate.net This helical arrangement of the ortho-fused aromatic rings creates a chiral electronic environment.

Extended π-Conjugation: The delocalized π-electrons along the helical backbone are highly sensitive to the chiral structure. Electronic transitions within this π-system, particularly π–π* transitions, are responsible for the strong signals observed in ECD and MCD spectroscopy. acs.orgresearchgate.net

Coupling of Transition Moments: The optical activity arises from the coupling of electric and magnetic transition dipole moments. acs.org The helical pathway for electron movement during an electronic transition gives rise to a large magnetic transition dipole moment, which, when coupled with a large electric transition dipole moment, results in strong rotational strength and thus intense CD signals.

Vibrational Coupling: In VCD and ROA, the optical activity is a result of the coupling of vibrational modes within the chiral structure. For helicenes, the coupling of C-H bending modes across the stacked rings is a significant contributor to the observed VCD signals. acs.org

In essence, the entire helicene molecule acts as a single, large chromophore, where the helical arrangement of the π-system dictates the interaction with circularly polarized light, leading to the pronounced chiroptical phenomena characteristic of this class of molecules.

Homochirality and its Implications in this compound Systems

Homochirality, the property of a system where all chiral molecules are of the same handedness, is a critical concept in stereochemistry with profound implications for the properties and applications of chiral compounds like this compound. In this compound systems, the presence of a single enantiomer, either (P)-octahelicene or (M)-octahelicene, can lead to unique supramolecular arrangements and chiroptical behaviors that are not observed in racemic mixtures.

The drive towards homochirality in molecular systems can be influenced by a variety of factors, including intermolecular interactions, solvent effects, and the presence of chiral templates. In the solid state, spontaneous resolution of a racemic mixture into homochiral crystals is a phenomenon observed for a subset of chiral molecules. While specific studies detailing the spontaneous resolution of this compound are not extensively documented, the behavior of other helicenes, such as pentahelicene, provides valuable insights. For instance, pentahelicene racemates have been observed to undergo spontaneous chiral resolution into monolayer domains on a Cd(0001) surface, forming structures composed mainly of homochiral trimers. rsc.org This suggests that strong intermolecular interactions between helicene molecules can favor the formation of homochiral aggregates.

Chiral recognition, the ability of a chiral molecule to interact differently with the two enantiomers of another chiral molecule, is a fundamental principle underlying the formation of homochiral systems. In the context of helicenes, this recognition is driven by the unique three-dimensional shape and electron distribution of the helical structure. Studies on hexahelicene have shown that chiral recognition plays a crucial role in its self-assembly on surfaces, leading to the formation of specific supramolecular structures. rsc.org While detailed chiral recognition studies specifically involving this compound are limited in the public domain, the principles observed for other helicenes are expected to apply. The propeller-like shape of this compound would dictate the steric and electronic interactions that govern how individual molecules pack and whether they preferentially associate with molecules of the same or opposite handedness.

The implications of achieving homochirality in this compound systems are significant, particularly in the realm of materials science and chiroptical applications. Enantiomerically pure helicenes are known to exhibit strong circular dichroism (CD) and circularly polarized luminescence (CPL), properties that are highly dependent on the chiral purity of the sample. The aggregation of homochiral this compound molecules can further enhance these chiroptical properties. The formation of well-defined supramolecular structures from a single enantiomer can lead to cooperative effects that amplify the chiroptical response. rsc.org

For instance, the dissymmetry factor (g-factor), a measure of the efficiency of chiroptical activity, can be significantly influenced by the supramolecular organization of chiral molecules. The table below illustrates hypothetical chiroptical data for (P)-octahelicene in different states of aggregation, demonstrating the potential impact of homochiral assembly.

SampleConcentrationCircular Dichroism (Δε) at λmaxLuminescence Dissymmetry Factor (glum)
(P)-Octahelicene Monomer in Solution1 x 10-5 M+1501 x 10-3
(P)-Octahelicene Homochiral Aggregate1 x 10-4 M+4505 x 10-3
Racemic this compound Aggregate1 x 10-4 M00

This table presents hypothetical data to illustrate the concept and is not based on reported experimental values for this compound.

The enhanced chiroptical properties of homochiral this compound systems open up possibilities for their use in various advanced applications. These include the development of chiral sensors, enantioselective catalysts, and materials for optical data storage and spintronics. The ability to control the handedness of the supramolecular assembly of this compound could allow for the fine-tuning of material properties for specific technological needs.

Computational and Theoretical Investigations of Octahelicene

Quantum Mechanical (QM) Approaches

Quantum mechanics forms the theoretical bedrock for modeling molecular systems at the atomic level. wikipedia.orgfisica.net For molecules like octahelicene, QM approaches, particularly ab initio methods and Density Functional Theory (DFT), are crucial for accurately predicting their properties. researchgate.netarxiv.org

Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method for studying large organic molecules due to its favorable balance of computational cost and accuracy. researchgate.net It is employed to calculate the ground-state electronic structure and properties, such as optimized geometries and energies. techscience.com For this compound, various functionals are used, with hybrid functionals like B3LYP being a common choice. researchgate.nettechscience.com Long-range corrected functionals, such as CAM-B3LYP, are often preferred for calculating properties like optical rotation and electronic spectra, as they provide more reliable predictions. researchgate.nettechscience.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate excited-state properties. wikipedia.orgrsc.org It is the primary method for calculating electronic absorption spectra and, crucially for chiral molecules, chiroptical properties like electronic circular dichroism (ECD) and optical rotation (OR). wikipedia.orgacademie-sciences.fr TD-DFT calculations can predict the excitation energies and rotational strengths of this compound, which are essential for interpreting experimental spectra and assigning absolute configurations. wikipedia.orgresearchgate.net The accuracy of TD-DFT results is highly dependent on the choice of the exchange-correlation functional. rsc.org

Table 1: Commonly Used DFT Functionals in Helicene Research

Functional Type Common Applications
B3LYP Hybrid GGA Geometry optimization, ground-state properties, preliminary OR calculations. researchgate.nettechscience.com
PBE0 Hybrid GGA Geometry optimization, results often similar to B3LYP. techscience.comresearchgate.net
CAM-B3LYP Long-Range Corrected Hybrid Calculation of optical rotation (OR), electronic spectra (UV-Vis, ECD), and other response properties. researchgate.nettechscience.com

| B97-D | Dispersion-Corrected GGA | Used in conjunction with other methods to account for non-covalent interactions, important for helical structures. researchgate.net |

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without empirical parameterization. uniovi.es While computationally more demanding than DFT, methods like Coupled Cluster with single and double excitations (CCSD) can offer higher accuracy for certain properties. researchgate.net These methods have been used to calculate the optical rotation of various chiral molecules, providing data that compares favorably with experimental observations. researchgate.net

The choice of the basis set is a critical factor that significantly influences the accuracy of any QM calculation. computationalscience.org A basis set is a set of mathematical functions used to build molecular orbitals. gaussian.com For chiroptical properties like optical rotation, large and flexible basis sets are required. researchgate.net Pople-style basis sets (e.g., 6-311++G(3df,3dp)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ) are frequently used. researchgate.netresearchgate.net The "aug" prefix indicates the addition of diffuse functions, which are essential for accurately describing the behavior of electrons far from the nucleus and are crucial for response properties. researchgate.net Studies have shown that for reliable OR predictions, polarized quadruple-zeta basis sets augmented with diffuse functions (e.g., aug-cc-pVQZ) are often necessary to approach the basis set limit. researchgate.net

Table 2: Representative Basis Sets for Chiroptical Calculations of Helicenes

Basis Set Description Significance
STO-3G Minimal basis set Used for initial, low-cost calculations; not suitable for accurate property prediction. gaussian.com
6-31G(d) Split-valence with polarization A common starting point for geometry optimizations. computationalscience.org
aug-cc-pVDZ Augmented correlation-consistent, double-zeta Frequently used, but may deviate from basis set limit results, especially at shorter wavelengths. researchgate.netresearchgate.net
aug-cc-pVTZ Augmented correlation-consistent, triple-zeta Offers improved accuracy over double-zeta, recommended for more reliable predictions. researchgate.netresearchgate.net

| aug-pcS-n | Augmented polarization-consistent (n=1, 2, 3) | Specifically designed for magnetic and chiroptical properties, often providing results closer to the basis set limit than standard sets of similar size. researchgate.net |

Molecular Dynamics Simulations and Conformational Space Exploration

While QM methods provide high accuracy, their computational cost often limits their application to static structures or small systems. Molecular Dynamics (MD) simulations bridge this gap by modeling the movement of atoms and molecules over time, allowing for the exploration of the conformational space. dovepress.comnih.gov For a molecule like this compound, which possesses some degree of flexibility, MD can reveal the different conformations it can adopt in solution. dovepress.commit.edu

MD simulations typically use classical mechanics and force fields (like MM4) to calculate the forces between atoms, which is significantly faster than QM calculations. mit.edu This speed allows for simulations on the nanosecond to microsecond timescale, providing a dynamic picture of the molecule's behavior. dovepress.com A common strategy is to use MD to generate a representative ensemble of low-energy conformations. frontiersin.orgmun.ca These conformations can then be subjected to high-level QM calculations to obtain a Boltzmann-averaged value for properties like optical rotation, leading to a more accurate comparison with experimental data measured on a population of molecules. mun.canih.gov

Prediction and Elucidation of Chiroptical Spectra and Properties

A primary focus of theoretical studies on this compound is the prediction and understanding of its chiroptical properties, which arise from the differential interaction with left- and right-circularly polarized light. academie-sciences.frnumberanalytics.com These properties, including optical rotation (OR) and electronic circular dichroism (ECD), are hallmarks of helicenes. academie-sciences.frworktribe.com

Computational methods, especially TD-DFT, are powerful tools for predicting these spectra from first principles. numberanalytics.comarxiv.org Theoretical calculations can reproduce experimental CD spectra with good accuracy in both the excitation energies and the sign and magnitude of the rotational strengths. researchgate.net This predictive power is invaluable for assigning the absolute configuration (P or M) of a synthesized helicene by comparing the calculated spectrum of a chosen enantiomer with the experimental one. numberanalytics.com Furthermore, theoretical analysis allows for a deeper understanding of the origin of the intense chiroptical signals by examining the electric and magnetic transition dipole moments for key electronic transitions. researchgate.net

Theoretical Analysis of Isotope Effects on Optical Rotation

Isotopic substitution, such as replacing hydrogen (H) with deuterium (B1214612) (D), can lead to measurable changes in optical rotation. acs.orgchemrxiv.org While the electronic structure is unaffected by isotopic substitution within the Born-Oppenheimer approximation, the vibrational properties of the molecule change due to the difference in mass. acs.orgstackexchange.com This change in nuclear vibrations results in a non-negligible vibrational contribution to the total optical rotation. acs.orgnih.gov

Computational Design and Rational Engineering of Helical Structures

The insights gained from theoretical investigations are paving the way for the computational design and rational engineering of novel helical structures with tailored properties. nih.gov By understanding the structure-property relationships in molecules like this compound, scientists can use computational tools to predict how modifications to the helical backbone will affect its chiroptical, electronic, and physical characteristics. researchgate.netresearchgate.net

This design process can involve:

Introducing Substituents: Predicting the effect of adding different functional groups to the helicene core to tune its solubility, electronic properties, or ability to interact with other molecules or surfaces. arxiv.org

Extending the Helix: Modeling larger helicenes (e.g., nonahelicene (B1220586), decahelicene) or creating extended helical structures to investigate how properties evolve with the size of the π-conjugated system. mdpi.com

Creating Heterohelicenes: Replacing one or more benzene (B151609) rings in the carbohelicene structure with heterocyclic rings to modulate photophysical and electronic properties. worktribe.com

Computational methods allow for the in silico screening of many potential candidate molecules, identifying the most promising targets for resource-intensive chemical synthesis. mit.edunih.gov This synergy between theory and experiment accelerates the development of new helical materials for applications in fields like materials science, catalysis, and chiroptical devices. researchgate.net

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Nonahelicene
Decahelicene

Understanding Electron Delocalization and Magnetic Fields in Curved π-Systems

The unique, non-planar helical structure of this compound, a molecule composed of eight ortho-fused benzene rings, presents a fascinating case for studying the principles of π-electron delocalization and its influence on magnetic properties within a curved molecular framework. Unlike planar polycyclic aromatic hydrocarbons (PAHs), the continuous spiral of π-orbitals in this compound leads to complex electronic behaviors that have been elucidated through sophisticated computational and theoretical investigations.

The curvature of the π-system in helicenes has profound consequences on electron distribution and the resulting magnetic fields when the molecule is exposed to an external magnetic field. dntb.gov.ua Theoretical studies on helicenes, including those closely related to this compound, reveal that the delocalized π-electrons generate a notable deshielding cone along the helical axis. dntb.gov.ua This phenomenon is a direct result of the ring currents induced within the helical structure.

A key computational tool for probing these effects is the Nucleus-Independent Chemical Shift (NICS) analysis. github.io NICS calculations serve as a powerful indicator of aromaticity by measuring the magnetic shielding at specific points in space, typically at the center of each ring. github.ioresearchgate.net Negative NICS values indicate diatropic ring currents, a hallmark of aromaticity, while positive values signify paratropic currents associated with anti-aromaticity. kiku.dk For helicenes, NICS values are calculated for each constituent ring to map the local aromaticity along the helical backbone.

An interesting and unexpected finding from computational models of helicenes is the response of the core (σ) electrons to the magnetic field. These electrons produce a shielding cone that opposes the deshielding effect of the π-electrons. dntb.gov.ua This shielding is cumulative and highly sensitive to the molecule's curvature, highlighting the intricate interplay between the different electronic systems in these non-planar molecules. dntb.gov.ua This complexity underscores a critical consideration for theoretical studies on curved systems: the x and y components of the induced magnetic field, which are often negligible in planar systems, become highly relevant and must be considered for an accurate evaluation of electron delocalization. dntb.gov.ua

The analysis of transitions between molecular orbitals provides further insight. For helicenes, transitions involving the delocalized motion of an electron along the helical axis give the largest contributions to their chiroptical properties, such as optical rotation. researchgate.net These properties are intrinsically linked to the electron delocalization and the induced magnetic fields within the chiral, curved structure. acs.orgacs.org

Research Findings from Computational Investigations

Detailed computational studies provide quantitative data on the electronic properties of helicenes. While specific NICS tables for this compound are not broadly published, the trends observed in closely related carbohelicenes provide a strong basis for understanding its characteristics.

Molecule/SystemComputational MethodKey FindingsReference
Carbo[n]helicenesGIMIC, NICS, BLAThe two outer rings exhibit the most pronounced aromatic character (stronger induced current, more negative NICS values). For larger helicenes (n > 10), the current decreases for the subsequent four rings before rising again. rsc.org
nih.gov-, acs.org-, arxiv.orgheliceneDFTComputations reveal a deshielding cone from π-electrons and a shielding cone from core electrons along the helical axis. The x and y components of the induced magnetic field are significant in these curved systems. dntb.gov.ua
[n]Helicenes (n=4-10)TD-DFT, RI-CC2The specific rotation was found to be inversely proportional to the number of rings (n) and correlated with the helical pitch, with a discontinuity at n=6 where rings begin to overlap. researchgate.net
Tri-aza- acs.org-heliceneGIMIC, NICSNICSzz(0) values were found to be unreliable for assessing local aromaticity in these heterohelicenes when compared to the induced current data, which showed diatropic currents in all rings. rsc.org

The following table presents representative NICS(0) and NICSzz(0) values for the rings of acs.orghelicene, which serve as a model for understanding the distribution of aromaticity in this compound. The rings are typically labeled alphabetically starting from one end.

Ring Label (in acs.orgHelicene)NICS(0) (ppm)NICSzz(0) (ppm)Aromatic Character
A (Outer)-8.71-22.31Strongly Aromatic
B-6.64-16.43Aromatic
C-5.73-13.91Moderately Aromatic
D-5.51-13.33Moderately Aromatic
E-5.73-13.91Moderately Aromatic
F-6.64-16.43Aromatic
G (Outer)-8.71-22.31Strongly Aromatic
Data derived from computational studies on carbo acs.orghelicene, which illustrate the typical trend in local aromaticity across the helical backbone. rsc.org

These theoretical investigations collectively demonstrate that the curved π-system of this compound is not a uniformly delocalized entity. Instead, it possesses distinct regions of varying aromaticity, governed by its unique helical geometry. The interplay between the π- and σ-electron systems in generating induced magnetic fields is a key feature of its electronic structure, setting it apart from planar aromatic compounds.

Supramolecular Assemblies and Self Organization of Octahelicene

Principles of Supramolecular Interactions in Helical Systems

The self-assembly of helicenes, including octahelicene, is fundamentally governed by a combination of supramolecular interactions. These forces dictate the orientation and packing of individual molecules, ultimately defining the emergent supramolecular structure nih.govmdpi.com.

Hydrogen Bonding: While helicenes themselves may not inherently possess strong hydrogen bonding capabilities, functionalized derivatives can readily engage in hydrogen bonding. These interactions, often mediated by peripheral groups, can play a significant role in directing self-assembly, influencing supramolecular chirality, and stabilizing specific morphologies mdpi.comrsc.orgacs.org. For instance, hydrogen-bonding interactions have been shown to control the helical conformation of helicene chromophores acs.org.

Self-Assembly Processes and Morphologies

This compound and its derivatives can self-assemble into a variety of ordered structures, driven by the aforementioned supramolecular forces. These processes lead to diverse morphologies with distinct properties wikipedia.orgsidc.be.

Fibril Formation and Hierarchical Structures

Helicenes are known to self-assemble into one-dimensional (1D) structures, such as fibers or helical polymers nih.govresearchgate.net. These assemblies often exhibit hierarchical organization, where individual molecules aggregate into higher-order structures. For example, researchgate.nethelicene derivatives have been observed to form helical one-dimensional fibers through cooperative self-assembly mechanisms nih.gov. The formation of these ordered structures can significantly enhance the chiroptical properties of the helicene core, such as circularly polarized luminescence (CPL) nih.govnih.gov. The process of fibril formation is influenced by factors like solvent, concentration, and temperature, leading to different hierarchical arrangements researchgate.net. Studies on amyloid fibril formation, while not directly involving helicenes, highlight how surface catalysis can accelerate fibril growth and alter formation mechanisms compared to solution-phase processes nih.govnih.gov.

Table 5.2.1.1: Chiroptical Properties of Helical Supramolecular Assemblies

Helicine Derivative TypeAssembly MorphologyLuminescence Dissymmetry Factor (glum)Spin Polarization (SP%)Reference
researchgate.nethelicene 1Globular nanoparticlesUp to 2 × 10–280% ± 5% nih.gov
researchgate.nethelicene 2Helical 1D fibers1.2 × 10–360% ± 5% nih.gov

Gelation and Lyotropic Liquid Crystal Formation

While direct reports specifically detailing the gelation or lyotropic liquid crystal formation of this compound itself are not extensively detailed in the provided snippets, the broader class of helicenes and related chiral molecules can participate in such phenomena. Lyotropic liquid crystals (LLCs) are formed by amphiphilic molecules in a solvent, exhibiting ordered phases dependent on concentration wikipedia.orgnih.gov. Gelation occurs when these or other molecules, through non-covalent interactions, form a three-dimensional network that immobilizes the solvent researchgate.netnih.govmdpi.com. Given the extended aromatic systems and potential for functionalization, helicenes could, in principle, be designed to form gels or participate in liquid crystalline phases, especially if rendered amphiphilic or capable of forming strong intermolecular networks via hydrogen bonding or π-stacking rsc.orgmdpi.com. Research into related chiral systems demonstrates that molecular additives can control chiral supramolecular assembly, leading to complex structures like helical nanorods, which could potentially be incorporated into gel matrices rsc.org.

Molecular Monolayers and Thin Film Architectures

Helicenes can be deposited as molecular monolayers or thin films on various surfaces, enabling the study of their solid-state properties and device applications nih.govresearchgate.netresearchgate.net. The self-assembly of helicenes into ordered structures, such as corkscrew-shaped columns, is observed in both concentrated solutions and thin films, enhancing their chiroptical and charge transport properties nih.gov. Techniques like the Langmuir-Blodgett (LB) method have been employed to create homogeneous monolayers of amphiphilic helicene derivatives, where the orientation of the helicene moiety can be controlled researchgate.netresearchgate.net. These thin films can exhibit unique optical properties, including circularly polarized luminescence and circular dichroism, making them promising for optoelectronic devices nih.govresearchgate.net. The formation of J-aggregates in thin films, evidenced by spectral shifts, indicates strong intermolecular interactions in the solid state nih.govnih.gov.

Table 5.2.3.1: Thin Film Properties of Helices

Helicine TypeDeposition MethodObserved AggregationKey PropertyReference
researchgate.netheliceneThin filmJ-aggregate formationModulated spectral transition nih.gov
Amphiphilic oxa nih.govheliceneLB techniqueHomogeneous monolayerVertical orientation of aromatic planes researchgate.netresearchgate.net

Host-Guest Chemistry and Molecular Recognition with this compound

The unique three-dimensional structure and electronic properties of helicenes make them potential candidates for host-guest chemistry and molecular recognition. While specific examples involving this compound as a host are not explicitly detailed in the provided search results, related helicene derivatives have been explored in this context. For instance, chiral cyclophanes incorporating helicene units have demonstrated preferential molecular recognition of guests, particularly those with complementary helicity nih.gov. This recognition is driven by a combination of π-π interactions and steric complementarity, allowing for the selective binding of specific molecules mdpi.comwikipedia.orgnih.gov.

A dioxa researchgate.nethelicene diol has been shown to act as a host, forming supramolecular hydrogen-bonding interactions with guest molecules, leading to solvent-controlled induction of helical conformation in the helicene chromophore acs.org. This highlights the potential for helicenes to participate in host-guest systems, where their inherent chirality can be leveraged for enantioselective sensing or recognition acs.orgnih.govrsc.org. The ability of helicenes to adapt their conformation and engage in specific non-covalent interactions underpins their utility in molecular recognition applications mdpi.comacs.orgnih.gov.

Chiral Supramolecular Structures and Chirality Transfer

The intrinsic axial chirality of helicenes is a key feature that enables the formation of chiral supramolecular structures and the transfer of chirality. When helicene molecules self-assemble, their inherent handedness can be amplified or transferred to the collective architecture nih.govnih.govnih.govucm.es.

Chiral Supramolecular Architectures: researchgate.netHelicenes have been shown to self-assemble into helical supramolecular polymers, exhibiting significant chiroptical activity nih.gov. The specific substitution pattern on the helicene core dictates the mode of self-assembly, leading to either globular nanoparticles or one-dimensional helical fibers nih.gov. These chiral assemblies can display unique properties, such as circularly polarized light (CPL) emission and efficient electron-spin filtering capabilities nih.gov. Furthermore, helicene derivatives adsorbed onto chiral surfaces, such as silica (B1680970) nanohelices, can form chiral supramolecular assemblies whose chirality is influenced by both the helicene and the surface rsc.org.

Chirality Transfer: The process of supramolecular chirality transfer involves the transmission of chiral information from a chiral molecule (or a chiral environment) to an achiral or racemic system, resulting in a chiral supramolecular assembly nih.govnih.govucm.es. Helicenes, being intrinsically chiral, can act as chiral templates or building blocks in such processes. For example, circularly polarized light has been used to induce chirality in this compound, demonstrating a wavelength-dependent preference for product chirality researchgate.netdokumen.pub. In other systems, chiral additives can guide the assembly of achiral molecules into chiral nanostructures, with the chirality being transferred to the final material rsc.orgnih.govnih.govrsc.org. The amplification of chirality, as seen in "sergeants-and-soldiers" or "majority rules" experiments, can also be achieved using chiral supramolecular polymers, where small amounts of chiral molecules can bias the entire assembly towards a specific handedness ucm.es.

Table 5.4.1: Chirality Transfer and Amplification in Supramolecular Systems

System DescriptionChirality Source/MechanismObserved PhenomenonReference
researchgate.nethelicene 2 supramolecular polymersIntrinsic molecular chiralityHelical 1D fiber formation, CPL emission nih.gov
Racemic helicene derivatives on silica nanohelicesInteraction with chiral surfaceChiral supramolecular assemblies with CD signals rsc.org
This compoundCircularly polarized light (CPL)Wavelength-dependent induced chirality researchgate.netdokumen.pub
Achiral molecules with chiral additiveChiral additive-induced assemblyHelical nanorods with inverted chirality rsc.org
Achiral trimers under non-equilibrium conditions + polymer network stabilizationSpontaneous mirror symmetry breaking, network stabilizationHomochiral material via chirality transfer rsc.org
Chiral molecules + supramolecular polymersSergeants-and-soldiers / Majority rules amplificationBiasing whole chirality of supramolecular polymer ucm.es
Chiral cyclophane host + helicene guestMolecular recognition based on complementary helicityPreferential binding of heterochiral guests nih.gov

Advanced Functional Applications in Chemical Sciences

Organic Electronic and Optoelectronic Devices

The development of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), has seen significant progress driven by novel organic materials. Helicenes, including octahelicene, are being explored for their potential to imbue these devices with enhanced or novel functionalities.

Helicenes and their heteroatomic derivatives are recognized for their potential applications in organic electronics, including OLEDs and OFETs worktribe.comnih.govriken.jpnih.govfrontiersin.orgresearchgate.net. The extended π-conjugation in these molecules facilitates charge transport and can lead to efficient light emission. While specific performance metrics for this compound in these devices are still an active area of research, the broader class of helicenes has demonstrated promise. For instance, heterohelicenes incorporating boron groups are under development for OLED and OFET applications nih.gov. The inherent chirality of this compound also opens avenues for circularly polarized luminescence (CPL) in OLEDs, contributing to the development of circularly polarized OLEDs (CP-OLEDs) nih.gov.

The helical structure of helicenes allows them to function as molecular solenoids, a property that can be exploited in advanced materials researchgate.netresearchgate.net. Furthermore, the chiral nature of these molecules makes them candidates for chiral conductors. Research into organic materials has explored the creation of chiral fibers from helical structures, suggesting potential for materials with unique physical properties when appropriately doped dokumen.pub. This compound's helical architecture is relevant in this context, potentially contributing to the development of novel conductive materials with specific chiral characteristics.

Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly influence the charge transport properties of organic semiconductors aps.org. Different molecular packing arrangements arising from distinct polymorphs can alter intermolecular orbital overlap, thereby affecting charge carrier mobility in devices like OFETs aps.orgresearchgate.net. While direct studies detailing the specific impact of this compound's polymorphism on its charge transport optimization are not extensively documented in the provided literature, the general principle is well-established in organic electronics, suggesting that controlling the crystalline form of this compound could be a strategy for enhancing its performance in electronic devices.

Asymmetric Catalysis and Stereoselective Transformations

The intrinsic chirality of octahelicenes makes them highly valuable in the field of asymmetric catalysis, where they can act as chiral auxiliaries, ligands, or catalysts to control the stereochemical outcome of chemical reactions.

Helicenes have a well-established role in asymmetric synthesis and catalysis researchgate.netekb.eg. Derivatives of heptahelicene (B99783) have been employed as chiral auxiliaries in various diastereoselective reactions ekb.eg. Early work by Reetz et al. demonstrated the use of helicenes as chiral ligands in catalytic reductions, achieving moderate yields and enantioselectivities ekb.eg. More recently, modified helicenes, such as (M)-2-azahexahelicenes, have been utilized as organocatalysts in stereoselective acyl group transfer reactions, displaying good catalytic efficiency and high enantiomeric excess ekb.eg.

A notable advancement in the stereoselective synthesis of this compound involves the use of mechanically directed methods. Irradiation of specific precursors within mechanically twisted nematic mesophases has successfully yielded optically active this compound enantiomers. Experiments have shown that the handedness of the nematic mesophase directly dictates the chirality of the resulting this compound. For instance, irradiation in right-handed and left-handed twisted nematic mesophases converted a precursor into (P)-(+)-octahelicene and (M)-(-)-octahelicene, respectively, with yields in the range of 70-75% rsc.org. The "wavelength dependence of the optical yield of this compound" has also been a subject of study, highlighting the intricate relationship between light interaction and chiral product formation researchgate.netescholarship.orgescholarship.orgcapes.gov.brhugendubel.de. Furthermore, the chiral nature of helicenes, including this compound, makes them candidates for applications in spin-filtering technologies, particularly in relation to the Chiral Induced Spin Selectivity (CISS) effect researchgate.net.

Table 1: Asymmetric Synthesis of this compound

MethodPrecursorProductYieldReference
Mechanically directed synthesis in twisted nematic mesophase(3)'(P)-(+)-octahelicene / (M)-(-)-octahelicene70-75% rsc.org

While the broader class of helicenes possesses helical structures that could potentially create cavities suitable for enzyme mimicry, specific research detailing this compound's application in this area is not prominently featured in the provided literature. The general concept of utilizing chiral, helical architectures to replicate the active sites of enzymes for stereoselective transformations is a significant area of supramolecular chemistry, but direct examples involving this compound are not explicitly cited in the retrieved information.

Compound List:

this compound

Heptahelicene

Hexahelicene (B93517)

Azahelicene

Azaborahelicene

Carbohelicene

Multiple [n]helicenes

Tetraphenylene

Triphenylene

Pyranthrene

Rubicene

Ovalene

Pentacene

Perylene

Phenalene

Phenanthrene

Picene

Polyhelicene

Tetracene

Naphtho[2,1-c]phenanthro[4,3-g]phenanthrene

Reactivity and Functionalization Strategies of Octahelicene Frameworks

Site-Selective Functionalization of Octahelicene

Achieving site-selective functionalization on the this compound framework presents a considerable synthetic challenge due to the molecule's complex geometry and the potential for multiple reactive sites. Strategies often involve either introducing reactive functionalities onto precursor molecules before the final cyclization step or employing specific reaction conditions that favor particular positions on the pre-formed helicene core.

While direct examples of site-selective functionalization specifically on this compound are detailed in specialized literature, general principles applicable to helicenes include:

Regioselectivity in Electrophilic Aromatic Substitution: For carbohelicenes, electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, have been observed to occur preferentially at the five-position, with a lesser extent of reaction at the seven-position researchgate.net. This inherent regioselectivity is attributed to the electronic distribution within the helicene's π-system.

Influence of Non-Planarity: The non-planar nature of helicenes can lead to unique reactivity patterns. For instance, the photochemical oxidation of aminohelicenes exhibits unusual selectivity for these distorted aromatic systems cas.cz.

Pre- and Post-Cyclization Functionalization: A common approach involves incorporating desired functional groups onto precursor molecules prior to the photocyclization that forms the helicene skeleton. Alternatively, functional groups can be introduced onto the completed helicene framework in later stages, allowing for the preparation of versatile materials cas.cz. Advanced C-H functionalization techniques, often employing directing groups or specific catalytic systems, are continuously being developed and are likely applicable to achieving site-specific modifications on this compound unc.educhim.itnih.gov.

Photochemical Reactivity of this compound

Photochemistry is a cornerstone in the synthesis and modification of helicenes, including this compound. The ability to initiate reactions with light offers a mild and often efficient route to construct and functionalize these complex molecules.

Synthesis via Photocyclization: The primary method for synthesizing helicenes involves the oxidative photocyclization of stilbene-like precursors. This process typically utilizes a catalyst, such as iodine, and is carried out under irradiation, often with a mercury lamp. The reaction proceeds through intramolecular cyclization and dehydrogenation, forming the characteristic helical structure researchgate.netresearchgate.netnih.govresearchgate.net. For example, the synthesis of carbo cas.czhelicenes has been achieved through photocyclization of suitable stilbene (B7821643) derivatives in the presence of iodine and air nih.gov. This photochemical approach is recognized for its efficiency and broad applicability in generating diverse helicene structures researchgate.net.

Photochemical Functionalization: Beyond synthesis, helicenes can also be functionalized using photochemical methods. A notable example is the visible-light-mediated photochemical oxidation of aminohelicenes. This reaction, employing aerial oxygen, converts aminohelicenes into valuable ortho-diketones with high yields and minimal side products. The aminohelicene itself plays multiple roles in this transformation, acting as a reactant, a photosensitizer for singlet oxygen generation, and a base cas.cz.

Chiroptical Properties: Photochemical processes are also relevant to the chiroptical properties of helicenes, with studies investigating parameters such as the wavelength dependence of the optical yield in this compound utk.edu.

Table 1: Key Photochemical Reactions in Helicene Synthesis and Functionalization

Reaction TypePrecursor TypeCatalyst/ReagentConditionsProduct TypeReference
Oxidative PhotocyclizationStilbene derivativesIodine (catalytic)Diluted solution, irradiation (Hg lamp), airCarbohelicenes (e.g., cas.czhelicene) nih.gov
Oxidative PhotocyclizationStilbene-like precursorsIodineIn situ oxidation under air, scavenger (e.g., THF)Helicenes, Phenanthrenes researchgate.netresearchgate.net
Photochemical OxidationAminohelicenesAerial Oxygen (O₂)Visible light, specific wavelengthsortho-Diketones cas.cz
Cycloplatination2-pyridyl-substituted benzophenanthrenesPt precursor, Base (Na₂CO₃)Refluxing toluene, presence of chiral ancillary sulfoxide (B87167) ligandMetallahelicenes (e.g., Pt- researchgate.nethelicene) researchgate.netnih.gov

Chemical Transformations of this compound Derivatives

This compound derivatives, once synthesized, can undergo a range of chemical transformations typical of polycyclic aromatic hydrocarbons. However, the inherent structural complexity and strain of the helicene framework often necessitate careful optimization of reaction conditions to achieve desired outcomes cas.cz.

Electrophilic Aromatic Substitution: Similar to other aromatic systems, helicenes are susceptible to electrophilic aromatic substitution. For carbohelicenes, reactions such as Friedel-Crafts acylation, halogenation, and nitration have been reported. Acylation, for instance, predominantly occurs at the five-position, with some substitution also observed at the seven-position researchgate.net.

Reactions of Halogenated Helicenes: Halogenated helicene derivatives, such as 9-Bromo nih.govHelicene and 2-Bromo cas.czHelicene, serve as valuable intermediates for further synthetic manipulations. These compounds are amenable to various transformations, likely including cross-coupling reactions or nucleophilic substitutions, that leverage the reactivity of the carbon-halogen bond cas.cz.

Incorporation of Heteroatoms: The synthesis of novel helicene structures can involve the incorporation of heteroatoms. For example, azaborahelicenes are synthesized through processes that include borylation. The use of fluorine substituents has also been explored, with fluorine atoms demonstrating inertness under borylation conditions, which can be advantageous for selective functionalization strategies nih.gov.

Metal Complexation: Helicene frameworks can be functionalized with coordinating groups, such as pyridyl moieties, to form metal complexes known as metallahelicenes. These transformations, exemplified by cycloplatination reactions, can alter the electronic and optical properties of the helicene and are used to create extended π-systems researchgate.netnih.gov.

Table 2: Chemical Transformations of Helicene Derivatives

Reaction TypeSubstrate/Derivative ExampleReagents/CatalystConditionsProduct/TransformationReference
Electrophilic Aromatic SubstitutionCarbohelicenesAcylating agents (e.g., AcCl/AlCl₃)Standard Friedel-Crafts conditionsAcylated products (mainly at C5, some at C7) researchgate.net
Electrophilic Aromatic SubstitutionCarbohelicenesHalogenating agents (e.g., Br₂)Standard halogenation conditionsHalogenated products researchgate.net
Electrophilic Aromatic SubstitutionCarbohelicenesNitrating agents (e.g., HNO₃/H₂SO₄)Standard nitration conditionsNitrated products researchgate.net
Photochemical OxidationAminohelicenesAerial Oxygen (O₂)Visible lightortho-Diketones cas.cz
BorylationFluoro-substituted precursorsBBr₃, AlMe₃CH₂Cl₂, specific temperaturesAzaborahelicenes nih.gov
Cycloplatination2-pyridyl- cas.czhelicene(SS,SS)-PtCl₂(p-tolyl-MeSO)₂, Na₂CO₃Refluxing tolueneMonoplatinated researchgate.nethelicenes nih.gov
Reactivity of Brominated Helicenes9-Bromo nih.govHelicene, 2-Bromo cas.czHeliceneVarious (implied for further transformations)Not specifiedIntermediates for further chemical modifications cas.cz

Modulating Reactivity through Helical Strain and Electronic Effects

The inherent helical structure of this compound profoundly influences its reactivity by introducing both steric and electronic factors. Understanding these effects is crucial for designing targeted functionalization strategies and predicting reaction outcomes.

Helical Strain: The rigid, twisted conformation of helicenes results in significant helical strain. This strain can alter the energy landscape of chemical reactions, affecting activation barriers and transition state stabilities. For instance, studies on related helicene systems have shown that the helical conformation can influence the free enthalpy of activation for certain transformations, comparable to other conformationally restricted molecules researchgate.net. Computational methods, such as Density Functional Theory (DFT), are instrumental in characterizing these transition states and quantifying the impact of strain researchgate.netnih.gov.

Electronic Effects: The extended π-conjugated system of helicenes, combined with the specific arrangement of aromatic rings, creates a unique electronic environment. The distribution of electron density across the molecule dictates its susceptibility to various chemical reagents. The introduction of substituents or heteroatoms, such as boron in azaborahelicenes, can further tune these electronic properties nih.gov. Furthermore, the size of the helicene and the presence of metal centers in metallahelicenes can significantly impact their electronic structure and, consequently, their chiroptical properties nih.gov.

Stereoelectronic Control: The interplay between the steric hindrance imposed by the helical architecture and the electronic nature of reactive sites leads to stereoelectronic control over reactions. This can manifest as unusual selectivity, as observed in the photochemical oxidation of aminohelicenes where the non-planar aromatic character plays a critical role in directing the reaction pathway cas.cz. The precise spatial orientation of the π-orbitals and the accessibility of different molecular sites are governed by the helical twist, influencing reaction rates and regioselectivity.

Compound List:

this compound

cas.czhelicene

nih.govhelicene

researchgate.nethelicene

Carbohelicenes

Azaborahelicenes

Metallahelicenes

Aminohelicenes

2-pyridyl- cas.czhelicene

9-Bromo nih.govHelicene

2-Bromo cas.czHelicene

Stilbene derivatives

Benzo[c]phenanthrene derivatives

Helical Phosphine (B1218219)

Conformational Dynamics and Structural Analysis of Octahelicene

Helical Inversion Barriers and Racemization Mechanisms

The helical structure of helicenes, including octahelicene, is not static but can undergo interconversion between its enantiomeric forms (P and M helices) through a process known as helical inversion or racemization. For helicenes with eight or more fused rings (n ≥ 8), the racemization mechanism is generally understood to proceed via a multi-step pathway, involving a series of transient intermediates. This contrasts with shorter helicenes (n=4-7), which typically undergo racemization through a single, concerted process rsc.orgresearchgate.net.

Computational studies have identified the transition state for the racemization of this compound (n=8) as possessing Cs symmetry ru.nl. While specific experimental inversion barrier data for unsubstituted this compound is not extensively detailed in the available literature, computational analyses suggest that the racemization barriers for this compound tend to decrease compared to shorter helicene homologues ru.nl. However, higher-order helicenes, in general, exhibit significant configurational stability. For related π-extended helicenes, experimental activation barriers (ΔG‡) for racemization have been reported in the range of 174.5 to 182.0 kJ/mol for researchgate.net- and researchgate.nethelicene derivatives, respectively researchgate.net. It has been suggested, based on experimental and theoretical observations in related systems, that the highest energy conformation during the racemization process for hepta- and this compound may involve the terminal aromatic rings adopting an approximately orthogonal orientation researchgate.netresearchgate.net.

Table 1: Racemization Barriers and Mechanisms of Selected Helicenes

Helicene TypeBarrier (kJ/mol)Mechanism TypeNotesReference
rsc.orghelicene~16.7ConcertedExperimental value (4.1 kcal/mol) researchgate.net researchgate.net
researchgate.nethelicene~114.9ConcertedExperimental value for an azabora researchgate.nethelicene derivative nih.govworktribe.com nih.govworktribe.com
researchgate.nethelicene~174.5Multi-stepExperimental value for a derivative researchgate.net researchgate.net
researchgate.nethelicene~182.0Multi-stepExperimental value for a derivative researchgate.net researchgate.net
This compoundDecreasing trendMulti-stepComputational observation compared to shorter helicenes ru.nl ru.nl
Heptahelicene (B99783)High energy conformation suggested to have orthogonal terminal ringsN/ATheoretical/Experimental suggestion researchgate.netresearchgate.net researchgate.netresearchgate.net
This compoundHigh energy conformation suggested to have orthogonal terminal ringsN/ATheoretical/Experimental suggestion researchgate.netresearchgate.net researchgate.netresearchgate.net

Conformational Isomerism in Substituted Octahelicenes

As a chiral molecule, this compound exists as a pair of enantiomers, designated as P and M helices, due to its helical axis researchgate.netresearchgate.net. Higher-order helicenes, including this compound, are known to form conglomerates, which are crystalline solids containing both enantiomers in equal proportions but as separate molecular crystals. These conglomerates can often be resolved into pure enantiomers through techniques such as fractional crystallization or chiral chromatography researchgate.net. For instance, hepta-, octa-, and nonahelicene (B1220586) have been reported to form conglomerates from specific solvent systems, facilitating their partial resolution researchgate.net.

The introduction of substituents onto the helicene framework can significantly influence its conformational isomerism and stability. By altering the steric and electronic environment, substituents can affect the degree of helical twist, the energy landscape of interconversion between helical forms, and the barriers to racemization researchgate.netresearchgate.netresearchgate.net. For example, studies on substituted hexahelicenes reveal that specific methyl group substitutions can lead to a substantial increase in the activation energy for racemization, thereby enhancing the configurational stability of the molecule researchgate.net. While detailed studies on a wide array of substituted octahelicenes are less prevalent in the provided literature, the general principles of helicene chemistry suggest that tailored substituents can be employed to fine-tune their conformational behavior and chiroptical properties researchgate.netresearchgate.net. Early research by Calvin and colleagues reported an enantiomeric excess (e.e.) of up to 2% for an this compound synthesized under specific conditions, demonstrating the potential for achieving enantioselective outcomes or resolutions rsc.org.

Table 2: Enantiomeric Resolution and Properties of Higher Helicenes

Helicene TypeResolution MethodReported e.e. / PurityNotesReference
HeptaheliceneFractional CrystallizationPartial resolution achievedForms conglomerates from specific solvents researchgate.net researchgate.net
This compoundFractional CrystallizationPartial resolution achievedForms conglomerates from specific solvents researchgate.net researchgate.net
NonaheliceneFractional CrystallizationPartial resolution achievedForms conglomerates from specific solvents researchgate.net researchgate.net
This compound(Unspecified conditions)Up to 2% e.e.Reported by Calvin et al. rsc.org rsc.org

Influence of Aromatic Distortion on Molecular Structure

The defining characteristic of helicenes is their inherent helical architecture, which arises from the ortho-fusion of successive aromatic rings. This arrangement leads to a nonplanar, screw-like molecular conformation researchgate.netresearchgate.net. The torsional strain inherent in this helical structure causes deviations from planarity within the individual aromatic rings. This distortion also influences the lengths of the carbon-carbon bonds, with bonds located on the inner periphery of the helix typically being longer than those on the outer periphery due to steric compression researchgate.net.

Table 3: Structural Characteristics of Selected Helicenes

Helicene TypeKey Structural FeatureDistortion LevelNotesReference
Hexahelicene (B93517)Helical structureMinimal distortion of aromatic ringsObserved in crystal structure gla.ac.ukcore.ac.uk gla.ac.ukcore.ac.uk
Hexapole Helicenes (HHs)Highly twisted aromatic cores, shared terminal unitsSignificant contortionElucidated by X-ray crystallography researchgate.net researchgate.net
Nonuple Helicenes (NHs)Highly twisted aromatic cores, shared terminal unitsSignificant contortionElucidated by X-ray crystallography researchgate.net researchgate.net
Higher Helicenes (n≥8)Increased steric hindrance and π-π interactionsPotentially greater distortion than lower helicenesInfluences inversion barriers rsc.orgresearchgate.net rsc.orgresearchgate.net

Compound List:

this compound

Hexahelicene

Heptahelicene

Nonahelicene

rsc.orghelicene

capes.gov.brhelicene

researchgate.nethelicene

researchgate.nethelicene

researchgate.nethelicene

Azabora researchgate.nethelicene

Hexapole Helicenes (HHs)

Nonuple Helicenes (NHs)

Future Research Directions and Challenges

Development of Novel Synthetic Routes for Higher Yields and Scalability

A primary challenge in the field of helicene chemistry is the development of synthetic routes that are not only efficient but also scalable, allowing for the production of octahelicenes in quantities sufficient for material science applications. Current research is focused on moving beyond classical methods, which often involve lengthy steps and produce low yields.

Recent advancements include the systematic synthesis of dihetero nih.govhelicenes using the transformations of organosulfur functionalities. rsc.orgkyoto-u.ac.jp This approach begins with a ternaphthyl synthetic intermediate, which can be resolved on a multi-gram scale, and proceeds through cyclization reactions that exhibit excellent conversion of axial-to-helical chirality. rsc.org Another promising method is the Scholl reaction, which has been successfully employed to synthesize a double nih.govhelicene featuring a dibenzo[g,p]chrysene (B91316) core, achieving the formation of eight carbon-carbon bonds in a single step. acs.org Furthermore, photochemical methods, involving E-Z isomerization, electrocyclic reactions, and oxidation steps, have been utilized to produce C2 symmetric chiral 7,12-dioxa nih.govhelicenes. acs.org

Future efforts will likely concentrate on:

Catalytic Methods: Exploring new transition-metal-catalyzed reactions to streamline the synthesis process, reduce waste, and improve enantioselectivity. Palladium-catalyzed cross-coupling reactions, for instance, are indispensable for constructing complex molecular architectures and could be further adapted for helicene synthesis.

Flow Chemistry: Implementing continuous flow processes to enhance scalability, safety, and control over reaction parameters, which is crucial for the cost-effective production of octahelicene-based materials.

Diversity-Oriented Synthesis: Designing synthetic pathways that allow for the rapid assembly of a wide range of this compound derivatives with varied functionalities, enabling a broader exploration of their properties and applications.

The overarching goal is to create robust and versatile synthetic platforms that can deliver high yields of enantiomerically pure octahelicenes, making these complex molecules more accessible for advanced research and technological development.

Exploration of New Chiroptical Phenomena and Applications

Octahelicenes possess unique chiroptical properties due to their inherent helical chirality, despite lacking traditional chiral centers. wikipedia.org These properties, including strong circular dichroism (CD) and circularly polarized luminescence (CPL), make them highly attractive for applications in optoelectronics. acs.orgbeilstein-journals.org

Researchers have systematically investigated the effects of incorporating heteroatoms such as oxygen, sulfur, and nitrogen into the nih.govhelicene framework. rsc.orgkyoto-u.ac.jp For example, diaza nih.govhelicene has demonstrated pronounced chiroptical activity with high dissymmetry factors. researchgate.net The strategic placement of these heteroatoms can precisely modulate the electronic structures, redox characteristics, and intermolecular interactions, thereby enhancing performance in applications like CPL and chiral sensing. researchgate.net The introduction of nitrogen, in particular, has been a powerful strategy for fine-tuning these properties. beilstein-journals.org

Future research in this area will likely focus on:

Enhanced CPL: Designing and synthesizing novel octahelicenes with even higher luminescence dissymmetry factors (glum). Recent studies on nih.govhelicene diimides have shown that mechanically constraining the molecular geometry by bridging imide nitrogens can precisely tune the helical pitch, leading to remarkably high dissymmetry factors. chemrxiv.org

Chirality-Induced Spin Selectivity (CISS): Investigating the CISS effect in this compound-based systems. This quantum mechanical phenomenon, where charge transport favors a particular electron spin direction depending on the molecule's handedness, opens up possibilities for applications in spintronics. fz-juelich.de

Advanced Materials: Incorporating octahelicenes as chiral dopants in polymer thin films to induce strong supramolecular chirality, leading to materials with significant CPL and CD responses for use in devices like OLEDs with circularly polarized output. nih.gov

The exploration of these phenomena is expected to lead to the development of next-generation optical and electronic devices with advanced functionalities. wiley.com

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for understanding and predicting the properties of helicenes. acs.org These methods allow researchers to calculate molecular structures, electronic properties, chiroptical spectra, and the energy barriers for racemization. rsc.orgacs.orgresearchgate.netnih.gov

For instance, DFT calculations have been used to:

Confirm the structural integrity and analyze the isomerization barrier of double nih.govhelicenes. acs.org

Elucidate the reaction mechanisms in the photochemical synthesis of dioxa nih.govhelicenes. acs.org

Assign the absolute configurations of newly synthesized helicenes by comparing experimental and calculated CD spectra. chemrxiv.org

Estimate the racemization barriers and conformational stability of various dihetero nih.govhelicenes. researchgate.net

The future of computational modeling in this compound research points towards more predictive and integrated approaches:

Machine Learning Integration: Developing machine learning models trained on large datasets of experimental and computational results to accelerate the discovery of new octahelicenes with desired properties. mdpi.com This approach can predict reaction outcomes and optimize synthetic parameters.

High-Performance Computing: Utilizing high-performance computing to perform more complex simulations on larger and more intricate this compound-based systems, providing deeper insights into their behavior in materials and devices. llnl.gov

Multi-Scale Modeling: Combining quantum mechanical calculations with classical molecular dynamics to simulate the behavior of octahelicenes in complex environments, such as in solution, in thin films, or at interfaces, which is crucial for designing functional devices.

These advanced computational tools will enable an in silico design-before-synthesis approach, significantly reducing the time and resources required to develop new functional materials based on this compound. llnl.gov

Integration of Octahelicenes into Complex Functional Systems and Devices

The unique electronic and chiroptical properties of octahelicenes make them promising candidates for integration into a variety of functional systems and devices. nih.govwiley.com Their rigid, helical, and conjugated structure is advantageous for applications in organic electronics. researchgate.net

Current research has demonstrated the potential of helicenes as:

OLED Components: Azahelicenes, in particular, have been investigated as hole-transporting materials, emissive materials, and hosts for phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). beilstein-journals.orgresearchgate.net

Chiral Sensors: The sensitivity of their chiroptical properties to their environment makes them suitable for use in chemical sensors. wikipedia.org

Asymmetric Catalysis: The chiral scaffold of helicenes can be utilized in the development of new catalysts for enantioselective reactions. wiley.com

The primary challenges and future directions for integrating octahelicenes into functional devices include:

Device Fabrication and Stability: Developing robust protocols for incorporating octahelicenes into device architectures, such as thin films, while maintaining their desired properties and ensuring long-term operational stability. mdpi.com

Interfacial Engineering: Understanding and controlling the interface between this compound layers and other materials (e.g., electrodes, other organic layers) is critical for optimizing device performance. iaea.org

Complex Systems: Building more sophisticated systems where octahelicenes are key components, such as in chiral photonics, spintronic devices, and advanced medical diagnostic tools that utilize their unique optical responses. mdpi.comrsc.org

Successful integration will require a multidisciplinary approach, combining expertise in synthetic chemistry, materials science, physics, and engineering to translate the molecular properties of octahelicenes into tangible technological advancements.

Understanding Fundamental Quantum Mechanical Aspects of Molecular Chirality

The chirality of octahelicenes is a manifestation of quantum mechanics, and a deeper understanding of these fundamental principles is crucial for fully harnessing their potential. nih.gov Research is moving beyond simply describing chiroptical properties to exploring the intricate interplay between molecular structure, electron spin, and quantum coherence. nih.gov

A key area of investigation is the Chirality-Induced Spin Selectivity (CISS) effect, which demonstrates a direct link between a molecule's handedness and the spin of electrons passing through it. fz-juelich.de This effect suggests that chiral molecules like octahelicenes can act as spin filters, a property with profound implications for quantum information processing and spintronics. fz-juelich.denih.gov

Future research will need to address fundamental questions such as:

The Role of Coherence: Elucidating the role of quantum coherence in spin-selective transport through helical molecules. nih.gov

Molecule-Substrate Interactions: Investigating the spin-sensitive interactions that occur when chiral molecules are adsorbed onto magnetic substrates, which can lead to enantioselective adsorption. fz-juelich.denih.gov

Quantum Tunneling: Further exploring the role of quantum mechanical tunneling in the racemization process of helicenes, a concept first proposed in the early days of quantum mechanics. researchgate.net

Chirality in Quantum Materials: Connecting the molecular chirality of single octahelicenes to the emergent quantum properties of bulk chiral materials. researchgate.net

By probing these fundamental quantum mechanical aspects, researchers can uncover new physical phenomena and lay the groundwork for novel applications of chiral molecules in quantum technologies. nih.gov

Q & A

Q. What are the established synthetic routes for Octahelicene, and how can their reproducibility be ensured?

To ensure reproducibility, document all synthetic steps in detail, including reagent purity, reaction conditions (temperature, solvent, time), and purification methods (e.g., chromatography, crystallization). Provide spectral data (NMR, IR) and crystallographic parameters in the main text or supplementary materials. Reference prior literature for known intermediates and validate new procedures with control experiments. For multi-step syntheses, include yield percentages and characterization data for each intermediate .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Key techniques include:

  • X-ray crystallography : Resolve helical conformation and non-planar aromaticity.
  • Circular Dichroism (CD) : Assess chiral stability and enantiomeric excess.
  • NMR spectroscopy : Confirm regiochemistry and monitor dynamic behavior (e.g., ring flipping). Cross-validate findings with computational simulations (DFT) to correlate experimental data with theoretical models. Ensure raw data (e.g., crystallographic .cif files) are archived in public repositories .

Q. What are the key purity assessment protocols for this compound in synthetic chemistry research?

Use HPLC with chiral columns to confirm enantiopurity and GC-MS for volatile impurities. Elemental analysis validates stoichiometric composition. Report melting points and optical rotation values for batch consistency. For novel derivatives, include high-resolution mass spectrometry (HRMS) and elemental combustion analysis .

Advanced Research Questions

Q. How can computational methods complement experimental data in predicting this compound’s chiral stability?

Perform density functional theory (DFT) calculations to model helical inversion barriers and compare them with experimental kinetic data (e.g., variable-temperature NMR). Use molecular dynamics simulations to study solvent effects on conformational flexibility. Validate computational parameters (basis sets, solvation models) against known helicenes to minimize systematic errors .

Q. What strategies resolve contradictions between theoretical predictions and experimental observations of this compound’s electronic properties?

  • Iterative refinement : Re-examine computational assumptions (e.g., solvent effects, excited-state dynamics) and experimental conditions (e.g., concentration-dependent aggregation).
  • Cross-disciplinary validation : Combine UV-vis spectroscopy, electrochemical analysis, and time-resolved fluorescence to correlate bandgap measurements with theoretical HOMO-LUMO gaps.
  • Error analysis : Quantify instrumental uncertainties (e.g., spectrometer resolution) and statistical variance across replicates .

Q. How to design a study to assess this compound’s supramolecular assembly under varying conditions?

  • Variable screening : Test solvent polarity, temperature, and concentration gradients using dynamic light scattering (DLS) and transmission electron microscopy (TEM).
  • Competition experiments : Introduce guest molecules (e.g., fullerenes) to probe host-guest interactions via isothermal titration calorimetry (ITC).
  • Theoretical modeling : Apply molecular docking or coarse-grained simulations to predict assembly pathways. Publish raw microscopy images and simulation scripts in supplementary materials .

Q. What ethical considerations arise when exploring this compound’s biomedical applications?

  • Toxicity screening : Conduct in vitro cytotoxicity assays (e.g., MTT tests) and in vivo biocompatibility studies before claiming therapeutic potential.
  • Data transparency : Disclose conflicts of interest (e.g., funding sources) and avoid overinterpretation of preliminary results.
  • Regulatory compliance : Obtain institutional review board (IRB) approval for biological studies and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How to formulate a research question on this compound’s photophysical behavior using FINER criteria?

  • Feasible : Ensure access to time-resolved fluorescence spectrometers or collaborative labs.
  • Interesting : Focus on understudied aspects (e.g., triplet-state lifetimes for optoelectronic applications).
  • Novel : Compare this compound’s properties with lower helicenes (e.g., hexahelicene) to identify unique trends.
  • Ethical : Avoid speculative claims about commercial viability in early-stage research.
  • Relevant : Align with materials science priorities, such as organic photovoltaics or chiral sensors .

Methodological Guidelines

  • Literature Review : Use Google Scholar to identify highly cited papers on helicenes, prioritizing journals like Journal of the American Chemical Society or Angewandte Chemie .
  • Data Presentation : Limit figures to 2–3 key chemical structures or spectra in the main text; archive extensive datasets in repositories like Zenodo .
  • Reproducibility : Follow Beilstein Journal guidelines for experimental details, including instrument model numbers and software versions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.